molecular formula C20H14BrN3O4 B2828290 (E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate CAS No. 620111-34-4

(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate

Cat. No. B2828290
CAS RN: 620111-34-4
M. Wt: 440.253
InChI Key: CWUFKEJODXYWCO-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-methyl 3-(2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-cyanoacrylate is a useful research compound. Its molecular formula is C20H14BrN3O4 and its molecular weight is 440.253. The purity is usually 95%.
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Scientific Research Applications

Environmental Impact and Leaching

Research on the leaching of azoxystrobin, a fungicide, and its degradation product, R234886, in Danish agricultural fields highlights the environmental impact of similar compounds. The study found that azoxystrobin and R234886 leached through loamy soils for a long period, posing potential threats to aquatic environments and drinking water resources. This suggests a need for including similar compounds in pesticide monitoring programs and investigating their long-term ecotoxicological effects (Jørgensen et al., 2012).

Copolymerization and Material Science

Phenoxy ring-substituted isopropyl phenylcyanoacrylates were studied for their copolymerization with styrene, indicating the potential of similar compounds in material science. These acrylates were synthesized and characterized, then copolymerized with styrene, demonstrating their use in creating new materials with specific properties (Whelpley et al., 2022).

Heterocyclic Chemistry and Drug Design

Studies on the transformations of the pyrido[1,2-a]pyrazine ring system into other heterocyclic structures such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines showcase the synthetic versatility of compounds with similar structural motifs. These transformations are crucial for developing new heterocyclic compounds with potential applications in drug design and pharmacology (Kolar et al., 1996).

Spectroscopy and Chemical Analysis

Research on fluoroionophores based on diamine-salicylaldehyde derivatives, with the ability to chelate metal ions like Zn^2+, demonstrates the application of similar compounds in spectroscopy and chemical analysis. These compounds can serve as metal ion sensors, aiding in the detection and quantification of specific metals in various samples (Hong et al., 2012).

properties

IUPAC Name

methyl (E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O4/c1-12-4-3-9-24-17(12)23-18(28-15-7-5-14(21)6-8-15)16(19(24)25)10-13(11-22)20(26)27-2/h3-10H,1-2H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUFKEJODXYWCO-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C(=O)OC)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C(=O)OC)OC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.